molecular formula C12H8ClN3O B1508712 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole CAS No. 630126-16-8

5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole

Cat. No. B1508712
Key on ui cas rn: 630126-16-8
M. Wt: 245.66 g/mol
InChI Key: WVLFTHFFYNWPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855215B2

Procedure details

5-Hydroxyindole (91.8 g, 0.69 mol) is added in portions to a stirred solution of NaOH (27.9 g, 0.69 mol) in water (560 m L) at 10° C., to give a solution which is then cooled to −10° C. A solution of 4,6-dichloropyrimidine (95.3 g, 0.63 mol) in acetone (560 mL) is then added over a period of 65 min. The mixture is stirred at 0° C. for 30 min and then the acetone is evaporated off under reduced pressure, to give a mixture which is extracted with CH2Cl2. The combined extracts are washed with cold aqueous NaOH (0.5 M), dried (Na2SO4) and the solvent is evaporated off under reduced pressure to afford the product to afford the crude product which is purified by chromatography (silica gel; eluent 10% EtOAc in CH2Cl2) and recrystallised from CH2Cl2—hexane to give the title compound as a colourless crystalline solid, m.p. 149-150° C. Utilising a similar procedure, but employing 2,4-dichloropyrimidine in lieu of 4,6-dichloropyrimidine afforded 5-[(2-chloro-4-pyrimidinyl)oxy]-1H-indole, as cream crystalline solid, m.p. 169-176° C.
Quantity
91.8 g
Type
reactant
Reaction Step One
Name
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
95.3 g
Type
reactant
Reaction Step Two
Quantity
560 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH-].[Na+].[Cl:13][C:14]1[CH:19]=[C:18](Cl)[N:17]=[CH:16][N:15]=1>O.CC(C)=O>[Cl:13][C:14]1[N:15]=[CH:16][N:17]=[C:18]([O:1][C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
91.8 g
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Name
Quantity
27.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
95.3 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
560 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution which
CUSTOM
Type
CUSTOM
Details
the acetone is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a mixture which
EXTRACTION
Type
EXTRACTION
Details
is extracted with CH2Cl2
WASH
Type
WASH
Details
The combined extracts are washed with cold aqueous NaOH (0.5 M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the product
CUSTOM
Type
CUSTOM
Details
to afford the crude product which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography (silica gel; eluent 10% EtOAc in CH2Cl2)
CUSTOM
Type
CUSTOM
Details
recrystallised from CH2Cl2—hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=NC=N1)OC=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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